molecular formula C11H11N3O B2386695 N'-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide CAS No. 866131-65-9

N'-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide

Cat. No.: B2386695
CAS No.: 866131-65-9
M. Wt: 201.229
InChI Key: PEILUALEOLLOIM-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide is a benzene-derived carboximidamide compound featuring a pyrrole substituent at the 2-position. This compound is of interest in medicinal chemistry and materials science due to its hybrid structure, combining a planar aromatic system with a polar functional group.

Properties

IUPAC Name

N'-hydroxy-2-pyrrol-1-ylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-11(13-15)9-5-1-2-6-10(9)14-7-3-4-8-14/h1-8,15H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEILUALEOLLOIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=NO)N)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C(=N/O)/N)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818930
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Table 1: Physicochemical Properties

Property Value
Molecular Formula C₁₁H₁₁N₃O
Molecular Weight 201.23 g/mol
Hydrogen Bond Donors 2
Topological Polar SA 78.6 Ų
Rotatable Bonds 3

The pyrrole group’s electron-rich nature facilitates π-π interactions, while the hydroxycarboximidamide moiety (-C(=NOH)NH₂) introduces hydrogen-bonding capability, dictating solvent selection and reaction kinetics.

Primary Synthetic Routes

Condensation of 2-(1H-Pyrrol-1-yl)Benzaldehyde with Hydroxylamine

The most widely documented method involves a three-step condensation:

Reagents :

  • 2-(1H-Pyrrol-1-yl)benzaldehyde
  • Hydroxylamine hydrochloride
  • Hydrochloric acid (HCl)

Procedure :

  • Aldehyde Activation : The benzaldehyde derivative is treated with HCl, protonating the carbonyl oxygen to enhance electrophilicity.
  • Nucleophilic Attack : Hydroxylamine hydrochloride reacts with the activated aldehyde, forming an imine intermediate.
  • Tautomerization : The intermediate undergoes keto-enol tautomerization under reflux to yield the final product.

Optimization Insights :

  • Solvent : Methanol or ethanol preferred for solubility and reflux stability.
  • Catalyst : Acidic conditions (pH 2–4) critical for imine formation.
  • Yield : Reported yields range from 53–68% depending on purification.

Table 2: Representative Reaction Conditions

Parameter Condition Source
Solvent Methanol
Temperature Reflux (65–80°C)
Reaction Time 10–24 hours
Base Sodium methoxide (NaOMe)

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Emerging protocols use microwave irradiation to accelerate the condensation step, reducing reaction times to 1–2 hours with comparable yields. This method enhances energy efficiency but requires precise temperature control to prevent decomposition.

Solid-Phase Synthesis

Patented approaches immobilize the benzaldehyde precursor on resin, enabling stepwise addition of pyrrole and hydroxylamine. While reducing purification complexity, this method faces scalability challenges.

Purification and Isolation

Crude product purification typically involves:

  • Solvent Extraction : Partitioning between ethyl acetate and water to remove unreacted hydroxylamine.
  • Crystallization : Slow evaporation from methanol or ethanol yields crystalline product.
  • Chromatography : Silica gel column chromatography (eluent: ethyl acetate/hexane, 7:3) resolves stereochemical impurities.

Table 3: Purification Outcomes

Method Purity (%) Yield (%)
Crystallization ≥95 53–60
Column Chromatography ≥99 45–50

Analytical Characterization

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): δ 7.28–7.53 (m, aromatic H), 6.85–7.10 (m, pyrrole H), 12.50 (s, NH).
  • IR : Peaks at 1630 cm⁻¹ (C=N), 3300 cm⁻¹ (N-H stretch).

Chromatographic Validation

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 60:40).
  • LC-MS : m/z 202.1 [M+H]⁺ confirms molecular weight.

Challenges and Optimization Frontiers

  • Byproduct Formation : Competing Schiff base formation necessitates strict pH control.
  • Scalability : Microwave and solid-phase methods require further refinement for industrial adaptation.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of N’-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of N’-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted analogs.

Scientific Research Applications

N’-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares N'-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide with similar compounds, highlighting substituent diversity and molecular properties:

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Purity (%) Key Features
This compound 1H-pyrrol-1-yl C₁₁H₁₂N₄O* ~218.24 (calculated) N/A Aromatic pyrrole, potential H-bonding
N'-Hydroxy-2-(trifluoromethoxy)benzenecarboximidamide CF₃O C₈H₇F₃N₂O₂ 220.15 95 Electron-withdrawing CF₃O group
N'-Hydroxy-2-(trifluoromethyl)benzenecarboximidamide CF₃ C₈H₇F₃N₂O 204.15 (calculated) N/A Lipophilic CF₃ substituent
N'-Hydroxy-2-(4-methylpiperazinyl)benzenecarboximidamide 4-methyl-1-piperazinyl C₁₂H₁₈N₄O 234.30 ≥95 Basic piperazinyl group
N'-Hydroxy-2-(4-methylpiperidinyl)benzenecarboximidamide 4-methyl-1-piperidinyl C₁₃H₁₉N₃O 233.32 N/A Aliphatic piperidine ring

Physicochemical Properties

  • In contrast, the pyrrole group in the target compound is electron-rich, which may influence π-π stacking interactions or redox behavior.
  • Collision Cross-Section (CCS) : For the trifluoromethyl analog , predicted CCS values range from 138.8 Ų ([M-H]⁻) to 148.7 Ų ([M+Na]⁺), suggesting moderate gas-phase stability. Similar data for the pyrrole-containing compound are unavailable.
  • Purity and Availability : Commercial analogs like the trifluoromethoxy derivative are available at 95% purity , whereas the target compound’s commercial status is unspecified.

Biological Activity

N'-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring and a hydroxamic acid functional group. This unique combination contributes to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Biological Activities

Research indicates that compounds with similar scaffolds exhibit various biological activities:

  • Antimicrobial Activity : Compounds related to this compound have shown efficacy against several bacterial strains, including E. coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in inflammatory responses .
  • Anticancer Properties : Studies have indicated that derivatives of this compound can induce apoptosis in cancer cell lines, showcasing potential as anticancer agents .

The biological activity of this compound is thought to be mediated through multiple biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those associated with inflammation and cancer progression.
  • Cell Cycle Regulation : Research suggests that it can alter cell cycle dynamics, promoting apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels within cells, contributing to its antioxidant properties.

Case Studies and Experimental Data

A variety of studies have been conducted to assess the biological activities of this compound and similar compounds:

StudyBiological ActivityKey Findings
AntimicrobialEffective against E. coli with an MIC of 50 µg/mL.
Anti-inflammatoryInhibited IL-6 and TNF-α by over 70% at 10 µg/mL concentration.
AnticancerInduced apoptosis in MCF-7 breast cancer cells with an IC50 of 225 µM.

Q & A

Q. Table 1: Optimization Parameters for Key Synthetic Steps

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature80–100°CHigher temps reduce reaction time but may degrade sensitive groups
Catalyst (Pyridine)1.5–2.0 equivExcess catalyst improves imine formation
SolventAnhydrous DMF or THFMinimizes hydrolysis of intermediates

Basic Question: How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:
Structural confirmation relies on a multi-technique approach:

  • NMR Spectroscopy :
    • 1H NMR : Identify pyrrole protons (δ 6.5–7.0 ppm) and hydroxyimino (N–OH) protons (δ 9.2–9.8 ppm, broad singlet). Compare with analogs like N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide .
    • 13C NMR : Confirm carboximidamide carbonyl (δ 160–165 ppm) and pyrrole carbons (δ 110–120 ppm) .
  • Mass Spectrometry : ESI-MS in positive mode shows [M+H]+ peak at m/z 232.1 (calculated for C11H12N3O2).
  • X-Ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in acetonitrile. Compare bond lengths/angles with PubChem-deposited data for related structures .

Advanced Question: How do electronic effects of substituents on the pyrrole ring influence the compound's reactivity and biological activity?

Methodological Answer:
Substituents modulate electron density, affecting both chemical reactivity and target binding:

  • Electron-Donating Groups (e.g., Methoxy) : Enhance π-π stacking and hydrogen bonding, as seen in N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide . Use Hammett constants (σ) to predict substituent effects on reaction rates.
  • Electron-Withdrawing Groups (e.g., Trifluoromethyl) : Increase electrophilicity of the carboximidamide moiety, enhancing interactions with nucleophilic residues in enzymes .
  • Biological Activity : Compare IC50 values in enzyme inhibition assays (e.g., cytochrome P450) for derivatives with varying substituents. For example, trifluoromethyl analogs may show 10-fold higher potency due to enhanced electrophilicity .

Q. Table 2: Substituent Effects on Biological Activity

SubstituentEnzyme Inhibition IC50 (µM)LogP (Calculated)
–H (Parent)25.3 ± 1.21.8
–OCH318.7 ± 0.91.5
–CF32.4 ± 0.32.6

Advanced Question: What strategies are employed to resolve contradictions in biological activity data across different assay systems?

Methodological Answer:
Discrepancies often arise from assay-specific conditions or off-target effects. Mitigation strategies include:

  • Orthogonal Assays : Validate results using both enzyme inhibition (e.g., fluorescence-based) and cell-based assays (e.g., viability assays). For example, a compound showing high activity in isolated enzyme assays but low cellular efficacy may have poor membrane permeability .
  • Molecular Dynamics (MD) Simulations : Model compound-protein interactions to identify assay-specific binding poses. Compare with crystal structures of related targets (e.g., PDB: 4OB) .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay data) to identify trends. For instance, inconsistencies in antioxidant activity may stem from variations in radical sources (DPPH vs. ABTS) .

Q. Table 3: Case Study – Resolving Data Contradictions

Assay TypeObserved ActivityPotential ConfounderResolution Strategy
Enzyme InhibitionHigh (IC50 = 5 µM)Non-specific bindingCompetitive binding assays with labeled ligands
Cell-BasedLow (EC50 > 50 µM)Poor solubilityFormulate with cyclodextrin derivatives
In VivoModerate efficacyMetabolic instabilityDerivatize to prodrugs (e.g., acetylated hydroxyimino)

Advanced Question: What safety protocols are critical when handling reactive intermediates during synthesis?

Methodological Answer:
Key protocols include:

  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to manage volatile intermediates (e.g., pyridine) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats. Refer to OSHA HCS guidelines for handling carboximidamide derivatives .
  • Spill Management : Neutralize acidic/basic spills with vermiculite or sand. Collect waste in DOT-approved containers labeled "Reactive Chemical Waste" .

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